molecular formula C34H34N4O4 B606115 BILB 1941 CAS No. 494856-61-0

BILB 1941

Cat. No.: B606115
CAS No.: 494856-61-0
M. Wt: 562.7 g/mol
InChI Key: JBSNALXXNTWUEC-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BILB-1941 involves multiple steps, including the formation of benzimidazole and indole derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent coupling .

Industrial Production Methods

Industrial production methods for BILB-1941 are not extensively documented in publicly available sources. The compound is produced in controlled laboratory settings, adhering to stringent quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

BILB-1941 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BILB-1941 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome and the nature of the substituents being introduced .

Major Products Formed

The major products formed from the reactions of BILB-1941 include various oxidized, reduced, and substituted derivatives. These products are characterized by their unique chemical structures and properties .

Scientific Research Applications

BILB-1941 has several scientific research applications, including:

Mechanism of Action

BILB-1941 exerts its effects by binding to the NS5B thumb pocket 1 of the hepatitis C virus RNA polymerase. This binding inhibits the polymerase activity, preventing the replication of the viral RNA. The compound’s mechanism of action involves specific interactions with the polymerase enzyme, leading to the disruption of the viral replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BILB-1941

BILB-1941 is unique due to its specific binding to the NS5B thumb pocket 1, which distinguishes it from other inhibitors targeting different regions of the hepatitis C virus. Its potent and specific inhibition of the RNA polymerase makes it a valuable compound for antiviral research .

Properties

CAS No.

494856-61-0

Molecular Formula

C34H34N4O4

Molecular Weight

562.7 g/mol

IUPAC Name

(E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+

InChI Key

JBSNALXXNTWUEC-SFQUDFHCSA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)/C=C/C(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6

SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BILB-1941;  BILB 1941;  BILB1941;  BILB-1941ZW;  BILB 1941ZW;  BILB1941ZW.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BILB 1941
Reactant of Route 2
BILB 1941
Reactant of Route 3
BILB 1941
Reactant of Route 4
Reactant of Route 4
BILB 1941
Reactant of Route 5
BILB 1941
Reactant of Route 6
Reactant of Route 6
BILB 1941

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.